molecular formula C10H7LiN2O2 B6232207 lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate CAS No. 2260931-61-9

lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B6232207
CAS No.: 2260931-61-9
M. Wt: 194.1
InChI Key:
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Description

Lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate is a compound that combines the properties of lithium ions with a pyridine and pyrrole-based organic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyridine and pyrrole derivatives under specific conditions. One common method involves the reaction of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid with lithium hydroxide in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
  • Lithium pyridine-2-carboxylate
  • Lithium pyrrole-2-carboxylate

Uniqueness

Lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of lithium ions with a pyridine and pyrrole-based structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2260931-61-9

Molecular Formula

C10H7LiN2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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